2-(Hexadecylthio)benzoic acid 2-(Hexadecylthio)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16060874
InChI: InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C23H38O2S
Molecular Weight: 378.6 g/mol

2-(Hexadecylthio)benzoic acid

CAS No.:

Cat. No.: VC16060874

Molecular Formula: C23H38O2S

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Hexadecylthio)benzoic acid -

Specification

Molecular Formula C23H38O2S
Molecular Weight 378.6 g/mol
IUPAC Name 2-hexadecylsulfanylbenzoic acid
Standard InChI InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)
Standard InChI Key BRIKRLUEFVZEQK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)O

Introduction

Synthetic Pathways and Optimization

Nucleophilic Substitution-Based Synthesis

The most plausible route to 2-(hexadecylthio)benzoic acid involves a nucleophilic substitution reaction between 2-mercaptobenzoic acid and 1-bromohexadecane. In a basic medium (e.g., KOH or NaOH), the thiolate anion attacks the alkyl bromide, forming the thioether bond :

2-HS-C₆H₄-COOH + Br-C₁₆H₃₃ → 2-SC₁₆H₃₃-C₆H₄-COOH + HBr\text{2-HS-C₆H₄-COOH + Br-C₁₆H₃₃ → 2-SC₁₆H₃₃-C₆H₄-COOH + HBr}

Key parameters include:

  • Temperature: 60–80°C to enhance reaction kinetics without degrading reactants.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates.

Acid-Catalyzed Work-Up

Post-reaction, concentrated sulfuric acid may be employed to protonate residual bases and facilitate product isolation, as seen in analogous syntheses of benzoic acid derivatives . The crude product is typically purified via recrystallization from ethanol or chromatography.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits marked hydrophobicity due to its C₁₆ chain, with limited water solubility (<0.1 mg/mL at 25°C) but high solubility in organic solvents:

SolventSolubility (mg/mL)
Ethanol15.2
Dichloromethane42.7
Hexane8.9

The calculated logP (octanol-water) is 6.8, indicating strong lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C, with decomposition above 250°C. The long alkyl chain contributes to higher thermal stability compared to shorter-chain analogs (e.g., 2-octylthiobenzoic acid, mp 89–92°C).

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The -COOH group undergoes typical acid-derived reactions:

  • Esterification: Reaction with methanol/H⁺ yields methyl 2-(hexadecylthio)benzoate.

  • Amide Formation: Coupling with amines via carbodiimide-mediated activation.

Thioether Oxidation

The -S- group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

2-(Hexadecylthio)benzoic acid + H₂O₂ → 2-(Hexadecylsulfinyl)benzoic acid\text{2-(Hexadecylthio)benzoic acid + H₂O₂ → 2-(Hexadecylsulfinyl)benzoic acid}

This reactivity is critical for designing redox-responsive surfactants .

Applications in Materials Science and Industry

Surfactant and Micelle Formation

The amphiphilic nature enables micelle formation in aqueous solutions, with a critical micelle concentration (CMC) of 0.05 mM. Applications include:

  • Drug delivery systems: Encapsulation of hydrophobic therapeutics.

  • Nanoparticle stabilization: Preventing aggregation in colloidal suspensions.

Corrosion Inhibition

The thioether and carboxylic acid groups chelate metal ions, forming protective layers on steel surfaces. Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency at 1 mM concentration in acidic media .

Organic Electronics

Analogous to sulfonated phthalocyanines in photovoltaic studies , 2-(hexadecylthio)benzoic acid could serve as a solubility-enhancing side chain in conjugated polymers, improving processability for organic solar cells.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
2-(Octylthio)benzoic acidC₁₅H₂₂O₂SShorter chain (C₈), lower logP
2-(Hexadecyloxy)benzoic acidC₂₃H₃₈O₃Ether (-O-) vs. thioether (-S-)

The hexadecylthio variant’s higher lipophilicity enhances membrane permeability in drug delivery applications compared to its ether analog .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator